(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a combination of pyrimidine, piperidine, and thiophene moieties
Mechanism of Action
The compound’s mode of action would depend on its specific targets in the body. It could potentially inhibit or activate certain enzymes, bind to receptors to modulate their activity, or interfere with the synthesis or function of key biomolecules .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Incorporation of the Thiophene Ring: The thiophene ring is usually added through cross-coupling reactions such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine or piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its electronic properties, making it a candidate for use in organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
- The presence of the thiophene ring in (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-13-5-3-7-19(10-13)16(20)14-6-4-8-22-14/h4,6,8-9,13H,3,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVZJBBYXKSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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